molecular formula C15H15N3 B5630783 4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile

4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile

Cat. No.: B5630783
M. Wt: 237.30 g/mol
InChI Key: JVUSGBZYLIGXOD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a hydrogen atom by a cyano group in 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . This reaction typically requires specific conditions, such as the presence of a suitable base and a cyanide source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-[(2-methylphenyl)amino]pyridine-3-carbonitrile is unique due to the presence of both the dimethyl and 2-methylphenylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,6-dimethyl-2-(2-methylanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-6-4-5-7-14(10)18-15-13(9-16)11(2)8-12(3)17-15/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUSGBZYLIGXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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